(2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione
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Overview
Description
(2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, amino, thioxomethyl, hydrazino, and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxomethyl intermediate: This step involves the reaction of a methoxyphenylamine with carbon disulfide in the presence of a base to form the thioxomethyl intermediate.
Hydrazino group introduction: The thioxomethyl intermediate is then reacted with hydrazine hydrate to introduce the hydrazino group.
Final coupling reaction: The hydrazino intermediate is coupled with a phenylamine derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione and amino groups, leading to the formation of sulfoxides and nitroso derivatives.
Reduction: Reduction reactions can occur at the thioxomethyl and hydrazino groups, potentially forming thiols and hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, nitroso derivatives
Reduction: Thiols, hydrazines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione
- (2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-2-thione
- (2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-3-thione
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reaction pathways and biological effects, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(phenylcarbamothioylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-20-13-9-7-12(8-10-13)17-15(22)19-18-14(21)16-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,18,21)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOCUQOKMIODRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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